molecular formula C16H13NO2S B8330569 10-Ethyl-10H-phenothiazine-3,7-dicarbaldehyde

10-Ethyl-10H-phenothiazine-3,7-dicarbaldehyde

Cat. No. B8330569
M. Wt: 283.3 g/mol
InChI Key: BDHOBCLIUCKJBN-UHFFFAOYSA-N
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Patent
US05942615

Procedure details

To a mixture of 6.5 g (47.7 mmol) of dehydrated zinc chloride and 150 ml of toluene were added 14 ml (180.1 mmol) of N,N-dimethylformamide (DMF) and 10.0 g (44.0 mmol) of 10-ethylphenothiazine (4a). Thereto was gradually added dropwise 27.0 g (176.1 mmol) of phosphorus oxychloride at room temperature to 35° C. The resultant mixture was reacted at 73° to 78° C. for 3 days and then poured into 200 ml of water. This mixture was neutralized with sodium carbonate, stirred at 80° C. for 3 hours, and then subjected to liquid separation. The aqueous layer was extracted with ethyl acetate three times, and the resultant organic layer collected was dried with magnesium sulfate and concentrated. The residue was recrystallized from an isopropanol/ethyl acetate mixed solvent to obtain 4.96 g of 3,7-diformyl-10-ethylphenothiazine (2a). Yield, 58.7%; m.p., 132°-145° C. MS: 284 (M+), 283, 268, 254, 236, 226, 198, 154. 1H-NMR (δ; ppm in CDCl3): 1.50 (t, J=7.0.Hz, 3H), 4.00 (q, J=7.0 Hz, 2H), 6.96 (d, J=8.5 Hz, 2H), 7.58 (s, 2H), 7.65 (d, J=8.5 Hz, 2H), 9.85 (s, 2H).
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6.5 g
Type
catalyst
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[O:4].[CH2:6]([N:8]1[C:21]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[S:15][C:14]2[C:9]1=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH3:7].P(Cl)(Cl)(Cl)=O.[C:27](=O)([O-])[O-:28].[Na+].[Na+]>[Cl-].[Zn+2].[Cl-].O.C1(C)C=CC=CC=1>[CH:27]([C:12]1[CH:11]=[CH:10][C:9]2[N:8]([CH2:6][CH3:7])[C:21]3[C:16]([S:15][C:14]=2[CH:13]=1)=[CH:17][C:18]([CH:3]=[O:4])=[CH:19][CH:20]=3)=[O:28] |f:3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
14 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
10 g
Type
reactant
Smiles
C(C)N1C2=CC=CC=C2SC=2C=CC=CC12
Step Two
Name
Quantity
27 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
6.5 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
subjected to liquid separation
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate three times
CUSTOM
Type
CUSTOM
Details
the resultant organic layer collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from an isopropanol/ethyl acetate mixed solvent

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)C=1C=CC=2N(C3=CC=C(C=C3SC2C1)C=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 4.96 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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